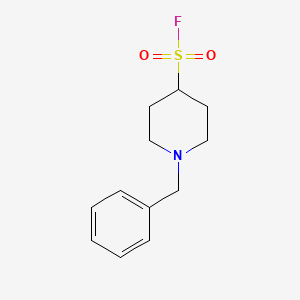

1-Benzylpiperidine-4-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO2S |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

1-benzylpiperidine-4-sulfonyl fluoride |

InChI |

InChI=1S/C12H16FNO2S/c13-17(15,16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

InChI Key |

QCGRMOGGLXOTAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzylpiperidine 4 Sulfonyl Fluoride

Classical and Established Synthetic Routes to Sulfonyl Fluorides

The formation of the sulfonyl fluoride (B91410) group is a critical step in the synthesis of the target molecule. Several classical methods have been established for this transformation, primarily involving halogen exchange reactions and oxidative fluorination approaches.

Halogen Exchange Reactions from Sulfonyl Chlorides

The most conventional method for preparing sulfonyl fluorides is through the nucleophilic substitution of a chloride atom in a corresponding sulfonyl chloride precursor. ccspublishing.org.cnrhhz.net This halogen exchange reaction is typically achieved using a suitable fluoride source.

Historically, aqueous potassium fluoride (KF) has been employed for this transformation. ccspublishing.org.cn However, to enhance the efficacy of the reaction and minimize hydrolysis of the sulfonyl fluoride product, alternative fluoride sources and reaction conditions have been developed. Sharpless and co-workers reported an improved method using potassium bifluoride (KHF2), which allows for the efficient conversion of both alkyl and aryl sulfonyl chlorides to their corresponding sulfonyl fluorides under mild conditions. rhhz.net The use of "naked fluoride," generated from KF and a crown ether like 18-crown-6 (B118740) in an aprotic solvent such as acetonitrile (B52724), has also proven effective. ccspublishing.org.cn More recently, a simple and mild direct chloride/fluoride exchange using KF in a water/acetone biphasic mixture has been demonstrated to provide a broad range of sulfonyl fluorides in high yields. organic-chemistry.org

| Fluoride Source | Solvent | Conditions | Yield Range (%) | Reference |

| Potassium Fluoride (KF) | Water | Boiling | Variable | ccspublishing.org.cn |

| Potassium Bifluoride (KHF2) | Biphasic | Mild | High | rhhz.net |

| KF / 18-crown-6 | Acetonitrile | Dry | High | ccspublishing.org.cn |

| Potassium Fluoride (KF) | Water/Acetone | Mild | 84-100 | organic-chemistry.org |

| interactive_table |

Oxidative Fluorination Approaches

Oxidative fluorination provides an alternative route to sulfonyl fluorides, often starting from more readily available sulfur-containing compounds like thiols or disulfides. These methods involve the simultaneous oxidation of the sulfur center and the introduction of a fluorine atom.

One approach involves the oxidative chlorination of a thiol using aqueous sodium hypochlorite (B82951) to form a sulfonyl chloride intermediate in situ, which then undergoes a fluoride-chloride exchange. ccspublishing.org.cnrhhz.net This method avoids the use of hazardous chlorine gas. ccspublishing.org.cn Another strategy employs electrophilic fluorinating reagents, such as Selectfluor, to directly convert thiols, disulfides, or sulfonyl hydrazides into sulfonyl fluorides. ccspublishing.org.cnresearchgate.net The reaction with sulfonyl hydrazides is particularly noteworthy as it can be carried out in water under mild conditions without the need for a metal catalyst. ccspublishing.org.cntandfonline.com

| Starting Material | Reagents | Conditions | Key Features | Reference |

| Thiols | aq. NaOCl, then KF | Stepwise | Avoids Cl2 gas | ccspublishing.org.cnrhhz.net |

| Thiols/Disulfides | Selectfluor | Refluxing MeCN/H2O | Direct conversion | researchgate.net |

| Sulfonyl Hydrazides | Selectfluor | Water, mild | Catalyst-free | ccspublishing.org.cntandfonline.com |

| interactive_table |

Precursor Synthesis and Regioselective Functionalization of the Piperidine (B6355638) Core

The synthesis of 1-benzylpiperidine-4-sulfonyl fluoride necessitates the initial construction of the 1-benzylpiperidine-4-sulfonyl chloride or a suitable precursor. This involves the strategic N-alkylation of a piperidine derivative and the regioselective introduction of a sulfur-containing functional group at the C-4 position.

N-Alkylation Strategies for Benzyl (B1604629) Incorporation

The introduction of the benzyl group onto the piperidine nitrogen is a common transformation in organic synthesis. A straightforward method involves the N-alkylation of piperidine or a pre-functionalized piperidine derivative with a benzyl halide, such as benzyl chloride or benzyl bromide. chemicalforums.com This reaction is typically carried out in the presence of a base, like potassium carbonate (K2CO3) or a non-nucleophilic amine base such as N,N-diisopropylethylamine (DIEA), in a suitable solvent like ethanol (B145695) or dichloromethane. chemicalforums.comresearchgate.net To avoid the formation of a quaternary ammonium (B1175870) salt, it is crucial to use a base to neutralize the acid formed during the reaction. researchgate.net

| Alkylating Agent | Base | Solvent | Conditions | Reference |

| Benzyl chloride | K2CO3 | Ethanol | Microwave, 80°C | chemicalforums.com |

| Benzyl bromide | KHCO3 | Acetonitrile | Room Temperature | researchgate.net |

| Benzyl chloride | DIEA | Dichloromethane | Room Temperature, overnight | chemicalforums.com |

| interactive_table |

Regioselective Functionalization at C-4 of the Piperidine Ring

Achieving regioselective functionalization at the C-4 position of the piperidine ring is a key challenge in the synthesis of the target molecule. While direct C-H sulfonylation of unactivated piperidines is not a well-established method, several strategies can be envisioned based on the functionalization of related heterocyclic systems or through multi-step sequences.

One potential, though less direct, route could involve a Hofmann-Löffler-Freytag type reaction on a suitably substituted N-haloamine to generate a C-4 functionalized piperidine. wikipedia.org A more practical approach would likely involve starting with a pre-functionalized piperidine derivative, such as a 4-hydroxypiperidine (B117109) or a 4-aminopiperidine (B84694), which can then be converted to the desired sulfonyl-containing group. For instance, a 4-aminopiperidine derivative could potentially be converted to a diazonium salt and subsequently undergo a sulfonyl chloride forming reaction. Rhodium-catalyzed C-H insertion reactions have also been shown to achieve C-4 functionalization of piperidines, although this is highly dependent on the directing group and catalyst used. nih.gov

Emerging and Sustainable Synthetic Protocols for Sulfonyl Fluoride Formation

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods for the synthesis of sulfonyl fluorides. These emerging protocols often utilize greener reagents, milder reaction conditions, and innovative activation strategies.

Electrochemical methods represent a significant step towards more environmentally benign syntheses. The electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF) as an inexpensive and safe fluoride source offers a mild and catalyst-free approach to sulfonyl fluorides. ccspublishing.org.cnacs.orgmdpi.com This method has been shown to have a broad substrate scope, including benzyl thiols. acs.org Furthermore, this electrochemical synthesis can be accelerated and scaled up using flow chemistry. tue.nl

Another sustainable approach involves the development of novel reagents and one-pot procedures. A recently developed method utilizes a safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides from thiols and disulfides using SHC5 and potassium fluoride, with non-toxic by-products. sciencedaily.com Additionally, facile one-pot procedures have been developed for the direct transformation of abundant and inexpensive sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents under mild conditions. nih.govrsc.org

| Method | Starting Material | Key Reagents | Advantages | Reference |

| Electrochemical Synthesis | Thiols/Disulfides | KF, Pyridine (B92270) | Mild, catalyst-free, green | ccspublishing.org.cnacs.orgmdpi.com |

| Flow Electrochemistry | Thiols | KF | Rapid reaction times, scalable | tue.nl |

| Green Chemistry Process | Thiols/Disulfides | SHC5, KF | Safe, low-cost, eco-friendly | sciencedaily.com |

| One-Pot from Sulfonic Acids | Sulfonic Acids | Cyanuric chloride, KF | Readily available reagents, mild | nih.gov |

| interactive_table |

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green and mild alternative for the formation of sulfonyl fluorides, avoiding the need for harsh oxidants. While direct electrochemical synthesis of this compound is not extensively detailed in the literature, established protocols for aliphatic thiols provide a clear blueprint for its potential synthesis from 1-benzylpiperidine-4-thiol (B8556301).

This method typically involves the anodic oxidation of a thiol or disulfide in the presence of a suitable fluoride source, such as potassium fluoride (KF). nih.govacs.orgnih.gov The reaction proceeds in an undivided cell, often using a graphite (B72142) anode and a stainless-steel cathode. mdpi.com A biphasic solvent system, such as acetonitrile and aqueous HCl, is commonly employed to facilitate the reaction. acs.org The process is believed to involve the initial oxidation of the thiol to a disulfide, followed by further oxidation and reaction with fluoride ions to form the sulfonyl fluoride. acs.org The presence of radical intermediates has been suggested by experiments involving radical scavengers. nih.gov

Research has demonstrated the viability of this approach for a range of primary and secondary aliphatic thiols, yielding the corresponding sulfonyl fluorides in synthetically useful amounts. nih.gov

| Starting Thiol | Fluoride Source | Solvent System | Electrodes (Anode/Cathode) | Isolated Yield (%) |

|---|---|---|---|---|

| n-Octanethiol | KF (5 equiv.) | CH₃CN / 1 M HCl (1:1) | Graphite / Stainless Steel | 65% |

| Cyclohexylthiol | KF (5 equiv.) | CH₃CN / 1 M HCl (1:1) | Graphite / Stainless Steel | 54% |

| Benzylthiol | KF (5 equiv.) | CH₃CN / 1 M HCl (1:1) | Graphite / Stainless Steel | 72% |

| 2-Phenylethanethiol | KF (5 equiv.) | CH₃CN / 1 M HCl (1:1) | Graphite / Stainless Steel | 61% |

The successful application to substrates like cyclohexylthiol and benzylthiol suggests that 1-benzylpiperidine-4-thiol would be a compatible substrate under similar electrochemical conditions.

Transition-Metal-Catalyzed and Organocatalytic Methods

Catalytic approaches provide powerful tools for constructing C-S and S-F bonds with high efficiency and functional group tolerance.

Transition-Metal-Catalyzed Methods: Iron-catalyzed fluorosulfonylation of alkenes has been developed for assembling various functionalized alkyl sulfonyl fluorides. acs.orgnih.gov This process can utilize sodium dithionite (B78146) (Na₂S₂O₄) as both a sulfur dioxide source and a reductant, with N-fluorobenzenesulfonimide (NFSI) acting as the fluoride source. acs.org A potential pathway to a precursor for this compound could involve the use of a suitable N-protected 4-allylpiperidine derivative, which would undergo intramolecular radical cyclization, SO₂ insertion, and fluorination. acs.org

Palladium-catalyzed methods have also been established for converting alkyl bromides to alkyl sulfonyl fluorides using a SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and a fluorine source such as Selectfluor. organic-chemistry.org This suggests a viable route starting from 4-bromo-1-benzylpiperidine.

| Starting Material | Catalyst System | SO₂ Source | Fluoride Source | Yield (%) |

|---|---|---|---|---|

| Alkyl Bromide | Pd(OAc)₂ / Xantphos | DABSO | Selectfluor | Good to Excellent |

| N-allyl-2-bromo-2-methyl-N-(p-tolyl)propenamide | FeCl₂ / PPh₃ | Na₂S₂O₄ | NFSI | 77% |

Organocatalytic Methods: Organocatalysis has emerged as a powerful, metal-free alternative. N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction between sulfonyl fluorides and alcohols or amines. chemrxiv.org While this is typically used for derivatization of a pre-existing sulfonyl fluoride, other organocatalytic methods focus on its synthesis. For instance, tandem reactions involving Michael addition followed by an intramolecular Sulfur(VI)-Fluoride Exchange (SuFEx) click reaction have been developed using organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net Applying such a strategy would require a specifically designed precursor containing the 1-benzylpiperidine (B1218667) moiety.

Mechanochemical Approaches and Solvent-Free Syntheses

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a sustainable, efficient, and often solvent-free synthetic route. The synthesis of sulfonyl fluorides has been successfully achieved under mechanochemical conditions in a mixer mill. youtube.com

One notable method involves an imidazole-to-fluorine exchange. youtube.com In this approach, a stable, solid sulfonyl imidazole (B134444) precursor is milled with a fluorine source like potassium bifluoride (KHF₂) and an acid. This solvent-free protocol is highly effective for a range of substrates. researchgate.net For the synthesis of this compound, this would entail the initial preparation of 1-benzylpiperidine-4-sulfonyl imidazole, which could then undergo this facile, solid-state conversion. The process is advantageous due to its simplicity, reduced waste, and easy handling of reagents. youtube.comresearchgate.net

| Parameter | Condition |

|---|---|

| Starting Material | Sulfonyl Imidazole |

| Fluorine Source | Potassium Bifluoride (KHF₂) |

| Additive | Acetic Acid |

| Apparatus | Mixer Mill (e.g., 25 Hz) |

| Reaction Time | 90 - 180 minutes |

| Workup | Simple silica (B1680970) plug filtration |

Flow Chemistry Applications in Continuous Production

Flow chemistry provides significant advantages for process intensification, safety, and scalability, particularly for reactions that are hazardous or difficult to control in batch. The electrochemical synthesis of sulfonyl fluorides has been successfully adapted to a continuous flow process. researchgate.nettue.nl

By using a microflow reactor with a short inter-electrode distance, the reaction time can be dramatically reduced from many hours in a batch reactor to mere minutes in flow. researchgate.nettue.nl For the synthesis of this compound from its corresponding thiol, a flow setup would involve pumping a solution of the thiol, potassium fluoride, and pyridine in a suitable solvent system (e.g., acetonitrile/aqueous HCl) through an electrochemical flow cell. researchgate.netresearchgate.net This method not only accelerates the reaction but also improves safety and allows for the production of larger quantities in a smaller footprint. Furthermore, the product stream can be directly "telescoped" into a subsequent reaction, such as a SuFEx click reaction, without intermediate isolation. researchgate.net

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Typical Reaction Time | 6 - 36 hours | ~5 minutes residence time |

| Yield | Good | Up to 92% |

| Pressure/Temperature | Atmospheric / Room Temp. | Atmospheric / Room Temp. |

| Scalability | Limited by reactor size | Scalable by continuous operation |

Photoredox-catalyzed reactions, such as the conversion of alkyl bromides to sulfonyl fluorides, have also been scaled up using continuous stirred tank reactor (CSTR) systems, demonstrating the broad applicability of flow chemistry in this field. organic-chemistry.orgacs.org

Optimization of Reaction Conditions and Process Intensification

Ligand and Catalyst Design for Enhanced Efficiency

In transition-metal-catalyzed reactions, the choice of ligand is paramount for achieving high efficiency and selectivity. For the iron-catalyzed fluorosulfonylation of alkenes, screening of various ligands revealed that phosphine (B1218219) ligands, specifically triphenylphosphine (B44618) (PPh₃), were optimal for the transformation. acs.org The ligand plays a critical role, likely in stabilizing the catalytic species and modulating its reactivity to favor the desired reaction pathway over side reactions. The development of more advanced ligands tailored for fluorosulfonylation of saturated heterocylic precursors could further enhance the synthesis of compounds like this compound.

Solvent and Temperature Effects on Yield and Selectivity

Solvent and temperature are critical parameters that must be carefully optimized to maximize yield and selectivity. In the deoxyfluorination of sulfonic acids to sulfonyl fluorides using thionyl fluoride, the choice of solvent was found to be crucial. nih.govrsc.org While the reaction failed in acetonitrile, switching to a higher-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) was essential for product formation. nih.govrsc.org

Temperature also plays a significant role. In the aforementioned DMF system, no reaction occurred at 80 °C, but increasing the temperature to 130 °C resulted in a 92% yield. nih.govrsc.org This indicates a substantial energy barrier that must be overcome. Conversely, when using a different deoxyfluorinating agent like Xtalfluor-E®, the optimal conditions shifted, with acetonitrile at room temperature providing excellent yields, highlighting a milder reaction pathway. nih.gov

For the electrochemical synthesis in flow, acetonitrile was identified as the optimal organic solvent, with lower yields observed in THF or methanol. researchgate.net The presence of an acid in the aqueous phase also generally improved yields. researchgate.net These findings underscore the importance of systematic screening of both solvent and temperature to identify the optimal conditions for the synthesis of a specific target like this compound.

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thionyl Fluoride | Acetonitrile | 80 | 0 |

| Thionyl Fluoride | DMF | 80 | 0 |

| Thionyl Fluoride | DMF | 115 | 48 |

| Thionyl Fluoride | DMF | 130 | 92 |

| Xtalfluor-E® | DMF | - | 80 |

| Xtalfluor-E® | Acetonitrile | Room Temp. | 92 |

Stereoselective and Enantioselective Synthesis Strategies

The development of stereoselective and enantioselective synthetic routes is a cornerstone of modern pharmaceutical chemistry, enabling the production of single-enantiomer drugs with improved efficacy and reduced side effects. As of the current body of scientific literature, specific methodologies for the direct stereoselective or enantioselective synthesis of this compound have not been reported. The chirality of this molecule would arise from stereocenters on the piperidine ring, as the sulfur atom of the sulfonyl fluoride group is achiral.

However, established principles of asymmetric synthesis allow for the proposal of viable strategies. A logical and scientifically grounded approach would involve the synthesis of a chiral, enantiomerically pure piperidine precursor, which is then converted to the final sulfonyl fluoride product. This strategy ensures that the desired stereochemistry is established early in the synthetic sequence.

A potential pathway could commence with the enantioselective synthesis of a 1-benzyl-4-aminopiperidine derivative. While this has not been detailed for the exact unsubstituted piperidine, methods for analogous structures have been documented. For instance, the synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols has been successfully achieved, demonstrating that the creation of a chiral 1-benzylpiperidine framework is feasible. This particular synthesis utilizes an enantiomerically pure (3R,4S)-3,4-epoxypiperidine, which undergoes a regioselective ring-opening with an amine to establish the desired stereochemistry. By analogy, a similar strategy could be envisioned to produce an enantiomerically pure 1-benzyl-4-aminopiperidine.

Once a chiral 4-amino-1-benzylpiperidine (B41602) intermediate is obtained, the next critical step is the conversion of the primary amino group to a sulfonyl fluoride moiety. A well-established method for such a transformation on an aromatic amine is the Sandmeyer-type reaction. organic-chemistry.orgacs.orgresearchgate.netfigshare.comacs.org While the direct application to a saturated heterocyclic amine like piperidine is less common than for aromatic amines, the principles of the transformation provide a strong foundation for a proposed synthetic route. This process typically involves two key steps:

Diazotization: The primary amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. For aliphatic amines, these diazonium salts are generally unstable. libretexts.orgorganic-chemistry.org

Fluorosulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (such as sodium metabisulfite) and a fluoride source (like Selectfluor®) to generate the sulfonyl fluoride. organic-chemistry.orgacs.orgresearchgate.net Copper-free versions of this reaction have been developed, which are advantageous for avoiding metal contamination. organic-chemistry.orgacs.orgresearchgate.netfigshare.comacs.org

This proposed strategy, which combines the synthesis of a chiral piperidine core with a subsequent fluorosulfonylation reaction, represents a plausible, albeit undemonstrated, route to enantiomerically enriched this compound.

The following table outlines the key steps in this proposed stereoselective synthesis:

| Step | Reaction | Key Reagents & Conditions | Purpose |

| 1 | Enantioselective Synthesis of Chiral Precursor | Asymmetric catalysis or use of a chiral starting material to produce enantiopure 4-amino-1-benzylpiperidine. | To establish the desired stereochemistry in the piperidine ring. |

| 2 | Diazotization of Chiral Amine | NaNO₂, HCl (or other strong acid), low temperature. | To convert the primary amine into a diazonium salt intermediate. |

| 3 | Fluorosulfonylation | Na₂S₂O₅ (SO₂ source), Selectfluor® (Fluorine source). | To introduce the sulfonyl fluoride group, replacing the diazonium group. |

Chemical Reactivity and Mechanistic Studies of 1 Benzylpiperidine 4 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Moiety

The sulfur atom in the sulfonyl fluoride group (–SO₂F) is highly electrophilic, making it susceptible to attack by various nucleophiles. nih.gov This reactivity is the basis for forming new covalent bonds at the sulfur center. Although sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts, they undergo clean and efficient substitution reactions under specific conditions. sigmaaldrich.comnih.gov The thermodynamic stability of the sulfonyl fluoride bond contributes to its controlled reactivity, often requiring catalysis or activation to proceed rapidly. sigmaaldrich.comnih.gov

One of the most common transformations of sulfonyl fluorides is their reaction with amines to form sulfonamides. ucl.ac.uk The reaction of 1-benzylpiperidine-4-sulfonyl fluoride with primary or secondary amines yields the corresponding N-substituted sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. nih.goveurjchem.com The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, with subsequent displacement of the fluoride ion.

Similarly, reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. eurjchem.com These reactions are fundamental in organic synthesis, providing access to a wide range of compounds with diverse applications. eurjchem.com The general stability of the sulfonyl fluoride group means these reactions often require specific conditions or catalysts to achieve high yields. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Class | Bond Formed |

| Primary/Secondary Amine (R₂NH) | Sulfonamide | S-N |

| Alcohol/Phenol (ROH) | Sulfonate Ester | S-O |

While reactions with N- and O-nucleophiles are prevalent, the interaction of sulfonyl fluorides with carbon-based nucleophiles such as organometallic reagents (e.g., Grignard reagents or organolithiums) is less common. Sulfonyl fluorides are generally resistant to reduction and exhibit high stability, making them less reactive towards these nucleophiles compared to sulfonyl chlorides. sigmaaldrich.com However, under specific conditions, these reactions can be employed to form S-C bonds, leading to the synthesis of sulfones. The successful execution of such reactions often depends on the careful choice of solvent, temperature, and the nature of the organometallic reagent to manage the high reactivity and prevent side reactions.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound is an excellent building block for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry transformation introduced by K. Barry Sharpless. sigmaaldrich.comnih.gov SuFEx reactions are characterized by their high efficiency, broad scope, and formation of robust covalent linkages under mild conditions. nih.govnih.gov The S-F bond in sulfonyl fluorides like this compound is exceptionally stable under most conditions but can be selectively activated to react with nucleophiles, embodying the principle of "click chemistry". nih.govresearchgate.net

The core principle of SuFEx involves the exchange of the fluoride on a sulfur(VI) center with another nucleophile. nih.gov Sulfonyl fluorides are highly valued "hubs" in SuFEx chemistry due to their unique balance of stability and latent reactivity. nih.govnih.gov This allows for precise and controlled bond formation.

A primary application of SuFEx is the reaction between a sulfonyl fluoride and a silyl-protected phenol (aryl silyl ether) to form a sulfonate ester linkage. nih.govpolympart.com This reaction is highly reliable and has been used to connect molecular fragments in various applications, from materials science to drug discovery. nih.govresearchgate.net The reaction scope is broad, tolerating a wide range of functional groups. polympart.com Similarly, SuFEx reactions with amines can be used to generate sulfonamides, providing a robust method for creating diverse compound libraries. nih.gov

The advantages of using sulfonyl fluorides in SuFEx include:

High Stability: They are resistant to hydrolysis, reduction, and thermolysis. sigmaaldrich.comnih.gov

Chemoselectivity: They react exclusively at the sulfur center, avoiding unwanted side reactions. sigmaaldrich.com

Biocompatibility: The stability of the S-F bond under physiological conditions makes SuFEx chemistry suitable for applications in chemical biology. nih.govmdpi.com

While SuFEx reactions can proceed without a catalyst, their rate is often slow. To overcome this, various catalytic systems have been developed to accelerate the transformation. Early systems employed organosuperbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). polympart.com However, these often required high catalyst loadings. polympart.com

More recent advancements have led to the development of significantly more active catalysts. Bifluoride salts (Q⁺[FHF]⁻) have been identified as powerful catalysts for the SuFEx reaction between sulfonyl fluorides and aryl silyl ethers, allowing for catalyst loadings as low as 0.05 mol%. polympart.com Other catalytic systems, including N-heterocyclic amines, 1-hydroxybenzotriazole (HOBt), and Lewis acidic metal salts like Ca(NTf₂)₂, have also been shown to effectively promote the coupling of sulfonyl fluorides with alcohols and amines. researchgate.net These catalysts enhance the electrophilicity of the sulfur center or activate the nucleophile, thereby facilitating the exchange reaction. researchgate.net

Table 2: Catalysts for SuFEx Reactions

| Catalyst Type | Example(s) | Typical Coupling Partners | Key Advantage |

| Organosuperbases | DBU, BEMP | Aryl silyl ethers | Initial development, broad utility |

| Bifluoride Salts | KHF₂, Tetrabutylammonium bifluoride | Aryl silyl ethers | Significantly lower catalyst loading (as low as 0.05 mol%) polympart.com |

| Nucleophilic Catalysts | 1-Hydroxybenzotriazole (HOBt) | Amines, Alcohols | Mild conditions, applicable to automated synthesis researchgate.net |

| Lewis Acids | Ca(NTf₂)₂ | Amines | Effective activation of S(VI) fluorides researchgate.net |

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

A key feature of this compound is that the chemically robust sulfonyl fluoride group can be maintained while performing modifications on the piperidine nitrogen. researchgate.net The tertiary amine of the piperidine ring is a nucleophilic center that can undergo various chemical transformations.

For instance, the benzyl (B1604629) group can be removed through catalytic hydrogenation (debenzylation) to yield the secondary amine, piperidine-4-sulfonyl fluoride. researchgate.net This unprotected nitrogen atom can then be subjected to a range of subsequent reactions:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. researchgate.net

N-Arylation: Coupling with aryl halides, typically under palladium catalysis (e.g., Buchwald-Hartwig amination), to introduce aryl substituents. researchgate.net

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to install new N-alkyl groups. researchgate.net

These transformations highlight the utility of this compound as a versatile scaffold. It allows for the independent modification of the nitrogen atom and the sulfonyl fluoride moiety, enabling the synthesis of complex molecules with high potential for bioactive applications. researchgate.net

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring in this compound is a nucleophilic center and can readily participate in N-alkylation and N-acylation reactions.

N-Alkylation: The tertiary amine can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction typically proceeds via an SN2 mechanism. The choice of alkylating agent and reaction conditions can influence the rate and efficiency of the reaction. For instance, the use of more reactive alkylating agents like methyl iodide or benzyl bromide would be expected to facilitate the reaction. Common procedures for the N-alkylation of piperidines involve reacting the amine with an alkyl halide in the presence of a base, such as potassium carbonate or N,N-diisopropylethylamine, in a suitable solvent like acetonitrile (B52724) or DMF. The base serves to neutralize the acid generated during the reaction researchgate.net. The slow addition of the alkyl halide is often recommended to favor monoalkylation and avoid the formation of quaternary ammonium salts when starting from a secondary amine, though in the case of the already tertiary 1-benzylpiperidine (B1218667), quaternization is the expected outcome researchgate.net.

N-Acylation: While N-acylation is more commonly associated with primary and secondary amines, tertiary amines like 1-benzylpiperidine can undergo reactions with acylating agents, particularly under forcing conditions or with highly reactive acylating agents. However, direct acylation on the nitrogen is generally less favorable for tertiary amines due to steric hindrance and the absence of a proton to be removed. More commonly, reactions with acylating agents might lead to other transformations if alternative reaction pathways are available. For instance, the synthesis of 1-benzoylpiperidine derivatives has been reported, highlighting the possibility of engaging the piperidine nitrogen in amide bond formation, though this typically starts from a secondary piperidine nih.gov.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Solvent (e.g., Acetonitrile) | Quaternary ammonium salt |

| N-Acylation | Acyl halide (e.g., Acetyl chloride), Base | Generally unreactive or complex mixture |

Quaternization and Ring-Opening Pathways

Quaternization: As mentioned above, the N-alkylation of this compound leads to the formation of a quaternary ammonium salt. The quaternization of N-benzylpiperidine derivatives has been studied, and the stereoselectivity of this process can be influenced by the substituents on the piperidine ring and the nature of the alkylating agent researchgate.net. For instance, the reaction of N-benzylproline esters with cinnamyl bromide results in quaternization researchgate.net. The rate of quaternization can be affected by steric hindrance around the nitrogen atom rsc.org.

Ring-Opening Pathways: Piperidine rings can undergo ring-opening reactions under specific conditions. For N-substituted piperidines, ring-opening can be initiated by various methods, including single-electron transfer photooxidation, which can convert them into acyclic aminoaldehydes or amino-dialkylacetals under mild conditions researchgate.net. The substituent on the nitrogen atom can influence the reaction pathway; for example, in reactions with chloroformates, N-benzyl substituents on pyrrolidines can favor dealkylation over ring-opening researchgate.net. Oxidative cleavage of the piperidine ring can also be achieved using photosensitizers like Methylene Blue in the presence of light and a nucleophile researchgate.net. Another approach involves the treatment of N-substituted piperidines with strong bases, which can lead to the opening of the heterocycle researchgate.net. The synthesis of piperidines can also involve ring-opening of precursor molecules as a key step nih.gov.

| Process | Method | Outcome |

| Quaternization | Reaction with alkyl halides | Formation of a quaternary ammonium salt |

| Ring-Opening | Single-electron transfer photooxidation | Formation of acyclic aminoaldehydes |

| Ring-Opening | Treatment with strong bases | Cleavage of the piperidine ring |

Reactivity of the Benzyl Moiety (e.g., Aromatic Functionalization)

Functionalization of the benzyl group in N-benzylpiperidine derivatives is a common strategy in drug design to modulate biological activity nih.govnih.govnih.gov. For example, substitution on the benzyl ring of N-benzylpiperidine moieties has been shown to influence the inhibitory activity of these compounds against enzymes like cholinesterases nih.gov. The synthesis of derivatives with substituents on the benzyl ring is often achieved by starting with the appropriately substituted benzyl halide or benzaldehyde in the synthesis of the N-benzylpiperidine core researchgate.netuj.edu.pl.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

In a molecule with multiple reactive sites like this compound, controlling the chemo-, regio-, and stereoselectivity of reactions is crucial.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a reaction with a reagent that can react with both the tertiary amine and the sulfonyl fluoride, the conditions can be tuned to favor one reaction. The sulfonyl fluoride group is a powerful electrophile, particularly for reaction with nucleophiles in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry nih.govrsc.org. It can react with various nucleophilic amino acid residues in biological contexts rsc.org. Therefore, a strong nucleophile might preferentially attack the sulfonyl fluoride, while an electrophile would target the piperidine nitrogen or the benzyl ring.

Regioselectivity: This is important when a functional group can react at different positions. For the benzyl group, electrophilic substitution will be directed to specific positions (ortho, meta, or para) on the aromatic ring. The synthesis of polysubstituted piperidines often requires careful control of regioselectivity nih.gov.

Stereoselectivity: Reactions involving the piperidine ring can lead to the formation of different stereoisomers. The synthesis of piperidine derivatives often employs stereoselective methods to control the spatial arrangement of substituents nih.govnih.govresearchgate.net. For instance, intramolecular cyclization reactions can be designed to be highly stereoselective nih.gov. The stereochemical outcome of reactions such as N-quaternization can also be influenced by the existing stereochemistry of the piperidine ring researchgate.net.

Detailed Mechanistic Investigations

Kinetic Studies for Reaction Rate Determination

Kinetic studies are essential for understanding reaction mechanisms and optimizing reaction conditions. For piperidine derivatives, kinetic studies have been performed for reactions such as N-alkylation and quaternization. These studies can determine the reaction order and the rate constants for axial and equatorial attack on the nitrogen atom researchgate.netrsc.org. For instance, kinetic resolution of 2-aryl-4-methylenepiperidines has been studied, providing insights into the reaction rates and stereochemical outcomes nih.gov.

The reactivity of sulfonyl fluorides has also been investigated through kinetic studies. For example, the aqueous half-lives of various aryl sulfonyl fluorides have been determined, showing that substituents on the aromatic ring can significantly affect their stability and reactivity nih.gov. Electron-donating groups tend to increase stability (longer half-life), while electron-withdrawing groups can have a more complex influence depending on their position nih.gov.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction pathways. In reactions involving piperidines, various intermediates can be proposed and sometimes isolated or detected spectroscopically. For example, in the ring-opening of pyridine (B92270) derivatives, metallacyclic intermediates have been proposed based on computational and experimental studies acs.org. In the synthesis of N-(hetero)arylpiperidines, Zincke imine intermediates have been identified chemrxiv.org. Mechanistic studies on the synthesis of piperidines via copper-catalyzed intramolecular C-H amination have involved the isolation and characterization of relevant copper-fluoride intermediates acs.org.

Elucidation of Rate-Determining Steps

The elucidation of the rate-determining step in the chemical reactions of this compound is crucial for understanding its reactivity and optimizing reaction conditions. While specific kinetic studies exclusively focused on this compound are not extensively documented in the public domain, a comprehensive understanding can be derived from mechanistic studies of related aliphatic and aromatic sulfonyl fluorides, particularly in their reactions with nucleophiles such as amines. These studies, often combining experimental kinetics with computational modeling, provide a robust framework for inferring the key factors that govern the reaction rate of this specific compound.

The reaction of sulfonyl fluorides with nucleophiles, a process often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), is generally understood to proceed via a nucleophilic substitution mechanism at the sulfur atom. acs.org For aliphatic sulfonyl fluorides like this compound reacting with amines, the predominant pathway is considered to be an SN2-type mechanism. acs.org This mechanism involves the direct attack of the nucleophile on the electrophilic sulfur center, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-fluoride bond breaking. The rate of this reaction is therefore dependent on the concentration of both the sulfonyl fluoride and the nucleophile.

Computational studies on model systems, such as the reaction between methanesulfonyl fluoride and methylamine, have provided significant insights into the energetics of this process and the structure of the transition state. acs.org These studies reveal that the reaction barrier can be substantial in the absence of any catalyst. However, the presence of a complementary base can significantly lower the activation energy, thereby increasing the reaction rate. acs.orgacs.org The base functions by deprotonating the amine nucleophile, increasing its nucleophilicity and facilitating its attack on the sulfonyl fluoride.

In addition to base catalysis, Lewis acids have also been shown to promote the reactivity of sulfonyl fluorides. hmc.edu A Lewis acid can coordinate to the fluorine and oxygen atoms of the sulfonyl group, which increases the electrophilicity of the sulfur atom and stabilizes the departing fluoride anion in the transition state. hmc.edu This catalytic effect has been demonstrated in the calcium bistriflimide-mediated SuFEx reaction between sulfonyl fluorides and amines. hmc.edu

An alternative SN1-type mechanism has been observed in specific cases, such as with 3-aryloxetane sulfonyl fluorides, where the structure of the molecule allows for the formation of a stable carbocation intermediate upon loss of SO2 and fluoride. springernature.com For this compound, which lacks a structural feature that would stabilize a carbocation at the 4-position of the piperidine ring, this SN1 pathway is considered less likely.

The following interactive data table, based on computational studies of a model SN2-type SuFEx reaction, illustrates the effect of a catalyst on the reaction barrier, which is directly related to the rate-determining step.

| Reactants | Catalyst | Calculated Activation Energy (kcal/mol) | Reaction Type |

| Methanesulfonyl fluoride + Methylamine | None | High | SN2-type |

| Methanesulfonyl fluoride + Methylamine | Tertiary Amine Base | Significantly Lower | SN2-type |

| Benzenesulfonyl fluoride + Amine | Calcium Bistriflimide | ~21.5 | SN2-type |

This table is illustrative and based on data from computational studies on model sulfonyl fluoride reactions. The values represent the energy barrier for the rate-determining nucleophilic attack.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of 1-Benzylpiperidine-4-sulfonyl fluoride (B91410), offering profound insights into the molecular architecture.

To establish the intricate network of atomic connections and infer the compound's conformation, a suite of multi-dimensional NMR experiments is employed. These include Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY (¹H-¹H Correlation Spectroscopy): This experiment maps the coupling relationships between adjacent protons. In the context of 1-Benzylpiperidine-4-sulfonyl fluoride, COSY spectra would delineate the proton-proton connectivities within the piperidine (B6355638) ring and the benzyl (B1604629) group, confirming their respective spin systems.

HMQC/HSQC (Heteronuclear Single/Multiple Quantum Coherence): By correlating proton and carbon nuclei that are directly bonded, HMQC or HSQC experiments are essential for the definitive assignment of carbon signals. The resonances of the piperidine and benzyl moieties are assigned based on the signals of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two to three bonds) between proton and carbon atoms. HMBC is critical for verifying the linkage of the benzyl group to the nitrogen atom of the piperidine ring and confirming the attachment of the sulfonyl fluoride group at the C4 position of the piperidine ring.

Collectively, these multi-dimensional NMR methods provide a comprehensive and unequivocal assignment of all proton and carbon resonances, thereby validating the complete molecular structure.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a highly sensitive and specific means of analysis. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is characterized by a distinct signal corresponding to the fluorine atom of the sulfonyl fluoride (-SO₂F) group. The chemical shift of this signal provides direct evidence for the presence of this functional group. For arylsulfonyl fluorides, these shifts are often observed in the range of +65 to +67 ppm relative to CFCl₃. rsc.orgucsb.edu

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental formula of a compound. It also provides structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) delivers a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound with a high degree of certainty, enabling its differentiation from other compounds that may have the same nominal mass. The confirmation of the elemental composition is achieved by comparing the experimentally measured exact mass with the theoretically calculated mass.

In tandem mass spectrometry (MS/MS), a specific ion, typically the molecular ion, is selected and subjected to fragmentation, generating a characteristic pattern of product ions. This fragmentation pattern is a molecular fingerprint that offers valuable structural information. For this compound, key fragmentation pathways are expected to include the loss of the SO₂ group, cleavage of the benzyl group (producing a characteristic ion at m/z 91), and fragmentation of the piperidine ring. nih.govnih.govmiamioh.edu The analysis of these fragments helps to reconstruct the molecular architecture and confirm the connectivity of the various structural components.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

For this compound, the IR and Raman spectra would display characteristic absorption bands corresponding to the various functional groups:

| Functional Group | Spectroscopic Data (cm⁻¹) |

| Sulfonyl (SO₂) Group | Strong asymmetric and symmetric stretching vibrations are anticipated in the regions of approximately 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. |

| Sulfur-Fluorine (S-F) Bond | A stretching vibration for the S-F bond would also be present. |

| C-H Bonds | The spectra would show stretching and bending vibrations for the aromatic C-H bonds of the benzyl group and the aliphatic C-H bonds of the piperidine ring. |

| C-N Bond | The stretching vibration of the C-N bond within the piperidine ring would be observable. |

The synergistic application of these advanced spectroscopic and analytical methods provides a robust and comprehensive characterization of this compound, unequivocally confirming its identity and detailed molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, detailing bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.

While specific crystal structure data for this compound is not publicly available, the principles of the technique and insights from related structures are well-established. For a molecule like this compound, X-ray analysis would be expected to reveal the chair conformation of the piperidine ring, a common feature for such saturated heterocycles. Furthermore, it would precisely define the spatial relationship between the equatorial or axial position of the sulfonyl fluoride group and the benzyl substituent on the nitrogen atom.

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or degradation products. The choice of chromatographic technique depends on the compound's volatility, polarity, and stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. nih.govresearchgate.net

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C8 or C18). A polar mobile phase is then pumped through the column. Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The benzyl and piperidine moieties of the target compound provide sufficient hydrophobicity for good retention on a C18 column. google.com Due to the presence of the aromatic benzyl group, UV detection is a suitable and sensitive method for quantification. nih.gov

A potential HPLC method for analyzing this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | Isocratic or Gradient (e.g., 60-95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical, yet typical, set of starting conditions for method development based on analyses of similar compounds. nih.govwu.ac.th

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Sulfonyl fluorides have been shown to possess sufficient volatility and stability for GC analysis. oup.com The technique is particularly useful for detecting residual solvents or volatile impurities from the synthesis process. google.com

For the analysis of this compound, a capillary GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) would be appropriate. The use of a non-polar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable for separating the compound from related substances. scholarsresearchlibrary.com Headspace GC can be employed for analyzing volatile impurities without injecting the non-volatile components of a sample mixture. eurl-pesticides.euresearchgate.net

A plausible set of GC conditions for the analysis is outlined in the table below.

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm film) |

| Carrier Gas | Helium (Constant flow, e.g., 1.0 mL/min) |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 300°C (FID) or Transfer line at 280°C (MS) |

| Injection Mode | Split (e.g., 50:1) |

This table represents a hypothetical, yet typical, set of starting conditions for method development based on analyses of similar compounds. scholarsresearchlibrary.com

Advanced Separation Methods (e.g., 2D-LC)

For complex samples where single-dimension chromatography may not provide sufficient resolution, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. chromatographyonline.com This technique is particularly valuable in pharmaceutical analysis for detecting co-eluting impurities that might be hidden under the main active pharmaceutical ingredient (API) peak. waters.comamericanpharmaceuticalreview.com

In a 2D-LC setup, a fraction (or "heart-cut") from the first dimension (¹D) separation is transferred to a second, orthogonal column for further separation in the second dimension (²D). sepscience.com The orthogonality is typically achieved by using different column stationary phases or mobile phase conditions (e.g., different pH) in the two dimensions. chromatographyonline.com This approach would be highly effective for resolving this compound from structurally similar impurities, ensuring a more accurate assessment of its purity. chromatographyonline.comamericanpharmaceuticalreview.com

Elemental Analysis for Compositional Verification

For this compound, with the molecular formula C₁₂H₁₆FNO₂S, the theoretical elemental composition can be calculated. A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the assigned molecular formula. youtube.com

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 55.58 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.22 |

| Fluorine | F | 18.998 | 1 | 18.998 | 7.33 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.40 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.34 |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.37 |

| Total | 259.323 | 100.00 |

Calculations are based on the molecular formula C₁₂H₁₆FNO₂S.

Computational and Theoretical Studies of 1 Benzylpiperidine 4 Sulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For 1-benzylpiperidine-4-sulfonyl fluoride (B91410), DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can be employed to optimize the molecule's geometry, revealing the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. acs.orgnih.gov

A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net In a molecule like 1-benzylpiperidine-4-sulfonyl fluoride, the HOMO is likely to be localized on the electron-rich benzyl (B1604629) and piperidine (B6355638) moieties, while the LUMO is expected to be centered on the strongly electrophilic sulfonyl fluoride group.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen and fluorine atoms of the sulfonyl group and a positive potential (blue) near the sulfur atom and the hydrogen atoms, visually representing the sites most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Sulfonyl-Containing Molecule

| Property | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.3 eV |

| Dipole Moment | Measure of molecular polarity | 4.5 D |

| Note: These values are representative examples based on typical DFT calculations for similar organic sulfonyl fluoride compounds and are not from a specific study on this compound. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in structural elucidation. nih.gov By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This would help assign the characteristic stretching frequencies for key functional groups, such as the S=O bonds in the sulfonyl group, the C-N bonds of the piperidine ring, and the C-H bonds of the benzyl group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com Theoretical predictions of ¹H and ¹³C NMR chemical shifts for the piperidine, benzyl, and sulfonyl moieties can be compared with experimental data to confirm the structure. Calculations of ¹⁹F NMR chemical shifts are also particularly relevant for sulfonyl fluorides, although some studies have found that ¹³C NMR shifts of the carbon attached to the sulfonyl group may correlate better with reactivity. mdpi.com

Table 2: Example of Predicted vs. Experimental Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| **¹H (Benzyl CH₂) ** | 3.6 | 3.5 - 3.7 |

| ¹H (Piperidine axial) | 2.1 | 2.0 - 2.5 |

| ¹H (Piperidine equatorial) | 2.9 | 2.8 - 3.1 |

| ¹³C (Sulfonyl-C) | 65 | 60 - 70 |

| ¹⁹F (Sulfonyl-F) | +65 | +60 to +70 (relative to CFCl₃) |

| Note: Predicted values are illustrative and based on general knowledge of similar functional groups. |

A significant application of quantum chemistry is the modeling of chemical reactions. For this compound, this involves studying its reactivity, particularly the sulfur(VI)-fluoride exchange (SuFEx) reaction, where a nucleophile attacks the electrophilic sulfur center.

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. DFT calculations can be used to model the attack of various nucleophiles (e.g., the side chains of amino acids like serine or lysine (B10760008) in a biological context) on the sulfonyl fluoride group. acs.org These models can elucidate the reaction mechanism, predict reaction kinetics, and explain why certain reactions are favored over others.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, MD simulations are invaluable for conformational analysis. The piperidine ring can exist in different chair and boat conformations, and the benzyl group has rotational freedom. MD simulations can map the conformational landscape and determine the relative populations of different conformers in various environments (e.g., in a vacuum, in water, or bound to a protein). nih.gov

MD simulations are also crucial for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water), one can analyze how it interacts with its environment through hydrogen bonds, van der Waals forces, and electrostatic interactions. In the context of drug design, MD simulations are used to model the binding of a ligand to its protein target, providing insights into the stability of the protein-ligand complex and the key interactions that govern binding affinity. nih.govmdpi.com

Prediction of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

The electronic parameters obtained from quantum chemical calculations can be used to define global and local reactivity descriptors. These descriptors help in predicting the reactivity of different sites within the molecule.

Based on the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Soft molecules are more reactive. researchgate.net

Global Electrophilicity Index (ω): Indicates the molecule's ability to act as an electrophile.

Local reactivity can be analyzed using Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would quantitatively confirm the high electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it a prime target for nucleophilic attack. nih.gov

In Silico Design for Novel Derivatizations and Chemical Transformations

The insights gained from computational studies form a strong foundation for the in silico design of new molecules. By understanding the structure-activity relationships of this compound, researchers can rationally design new derivatives with improved properties. clinmedkaz.orgnih.gov

For example, if the goal is to modulate the reactivity of the sulfonyl fluoride "warhead," computational models can predict how adding electron-donating or electron-withdrawing substituents to the benzyl ring would affect the electrophilicity of the sulfur atom. mdpi.com If the objective is to improve binding to a biological target, MD simulations and docking studies can be used to design modifications to the piperidine or benzyl scaffold to enhance favorable interactions with the target's active site. nih.govnih.gov This computational-led approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. researchgate.net

Research Findings on Noncovalent Interactions in this compound Remain Elusive

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical studies focusing on the noncovalent interactions within the solid-state structure of this compound.

Despite the growing interest in the unique properties and applications of sulfonyl fluorides in various chemical and pharmaceutical fields, dedicated research into the solid-state characteristics of this compound is not publicly available. Computational and theoretical studies, which are crucial for understanding the intricate network of noncovalent interactions that govern the crystal packing and ultimately the physicochemical properties of a compound, appear not to have been published for this specific molecule.

Noncovalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a pivotal role in determining the stability, solubility, and bioavailability of crystalline solids. The analysis of these forces, often through techniques like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), provides invaluable insights for crystal engineering and drug design.

While studies on other sulfonyl fluoride-containing molecules and piperidine derivatives exist, the strict focus on this compound, as requested, prevents the extrapolation of findings from these related but distinct chemical entities. The specific interplay of the benzyl group, the piperidine ring, and the sulfonyl fluoride moiety would create a unique landscape of noncovalent interactions that cannot be accurately predicted without dedicated crystallographic and computational analysis.

The generation of detailed research findings and data tables, as specified, is contingent upon the existence of primary research data from X-ray crystallography and computational modeling of this compound. At present, such data is not found in the public domain. Therefore, a detailed discussion on the noncovalent interactions in the solid state for this particular compound cannot be provided.

Future Directions and Emerging Research Avenues for 1 Benzylpiperidine 4 Sulfonyl Fluoride

Exploration of Unconventional Reactivity and New Reaction Manifolds

The robust S-F bond, which imparts high stability to sulfonyl fluorides, has also made the exploration of alternative reactivity challenging. However, recent breakthroughs have demonstrated that this stability can be overcome under specific conditions, opening up new reaction manifolds. A key area of development is the generation of sulfur(VI) radicals from sulfonyl fluorides. Through cooperative organosuperbase activation and photoredox catalysis, the high reduction potential of the sulfonyl fluoride (B91410) group can be surmounted to generate S(VI) radicals. nih.gov This transformation shifts the paradigm from using the compound as an electrophile to using it as a radical precursor.

For 1-Benzylpiperidine-4-sulfonyl fluoride, this unconventional reactivity could enable:

Alkene Ligations: Coupling reactions with various alkenes could yield novel vinyl sulfones and sulfoximines, functionalizing the piperidine (B6355638) scaffold in previously inaccessible ways. nih.gov

Radical Difunctionalization: The development of hubs like β-chloro alkenylsulfonyl fluorides (BCASF) from the radical chloro-fluorosulfonylation of alkynes showcases a strategy to create versatile building blocks. nih.gov By analogy, radical-based reactions involving this compound could lead to new, densely functionalized piperidine derivatives that serve as platforms for further diversification. nih.gov

Fluorosulfonyl Radical Chemistry: The generation and application of fluorosulfonyl radicals (•SO₂F) from various precursors is an emerging and efficient approach for producing diverse sulfonyl fluorides. rsc.org This hints at reaction pathways where the entire sulfonyl fluoride moiety could be transferred in radical-based C-H functionalization or addition reactions.

These radical-based strategies would dramatically expand the synthetic utility of this compound, allowing its incorporation into complex molecules through mechanisms entirely distinct from traditional nucleophilic substitution. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in materials science and drug discovery necessitates the integration of key building blocks into automated platforms. Flow chemistry is particularly well-suited for this purpose, offering enhanced safety, scalability, and process control.

The synthesis of sulfonyl fluorides has been shown to be highly amenable to flow chemistry setups. researchgate.net For instance, the electrochemical synthesis of sulfonyl fluorides from thiols can be significantly accelerated, reducing reaction times from hours in batch to mere minutes in a continuous flow reactor. tue.nl Such a process could be directly applied to the synthesis of this compound from its corresponding thiol precursor, 1-benzylpiperidine-4-thiol (B8556301).

Key advantages of integrating the synthesis of this compound and its derivatives into automated platforms include:

Rapid Library Generation: By varying the starting materials (e.g., different N-substituted piperidine-4-thiols), large libraries of analogous sulfonyl fluorides could be generated quickly for high-throughput screening.

On-Demand Reagent Generation: Flow platforms can be designed to produce hazardous or unstable reagents in situ and use them immediately in the next reaction step. This has been demonstrated for the generation of sulfuryl fluoride (SOF₂) from a packed-bed reactor for subsequent SuFEx reactions. researchgate.netchemistryworld.com

Telescoped Synthesis: A fully automated process could combine the synthesis of the sulfonyl fluoride with a subsequent ligation reaction (e.g., SuFEx click chemistry) without intermediate isolation or purification, significantly improving efficiency. tue.nl

A modular flow platform could therefore enable the efficient, safe, and scalable production of this compound and facilitate its immediate use in the construction of more complex molecular architectures. researchgate.net

Development of Environmentally Benign and Sustainable Synthetic Routes

Modern chemical synthesis places a strong emphasis on green chemistry principles, focusing on reducing waste, avoiding hazardous reagents, and minimizing energy consumption. Several promising sustainable routes for the synthesis of sulfonyl fluorides have been developed that could be adapted for the production of this compound.

One of the most prominent green methods is electrochemistry . The electrochemical oxidative coupling of thiols (or disulfides) with potassium fluoride (KF) provides a direct route to sulfonyl fluorides without the need for chemical oxidants, generating minimal waste. acs.orgnih.govnih.gov This method is characterized by its mild reaction conditions and broad substrate scope. nih.gov

Mechanochemistry , or synthesis via mechanical milling in the absence of bulk solvents, offers another powerful sustainable alternative. researchgate.net Sulfonyl fluorides can be prepared from stable sulfur(VI) imidazoles using potassium bifluoride (KHF₂) under solvent-free milling conditions, often with shorter reaction times compared to solution-based methods. acs.orgacs.org

Other sustainable approaches include one-pot syntheses from readily available starting materials like sulfonic acids, which avoid the use of toxic and corrosive reagents such as chlorosulfuric acid. rsc.orgnih.gov Furthermore, the use of water as a reaction medium, enabled by surfactant-based catalysis, is being explored for nucleophilic fluorination reactions to produce sulfonyl fluorides. digitellinc.com

| Sustainable Method | Typical Starting Material | Key Reagents/Conditions | Key Advantages |

|---|---|---|---|

| Electrochemistry | Thiol or Disulfide | Potassium Fluoride (KF), Graphite (B72142)/Steel Electrodes, Undivided cell | Avoids chemical oxidants; mild conditions; can be performed in flow. tue.nlnih.gov |

| Mechanochemistry | Sulfonyl 2-methylimidazole | Potassium Bifluoride (KHF₂), Acetic Acid, Mixer Mill | Solvent-free; reduced waste; shorter reaction times. acs.orgacs.org |

| One-Pot from Sulfonic Acid | Sulfonic Acid / Sulfonate Salt | Cyanuric Chloride, KHF₂, Tetramethylammonium Chloride (TMAC) | Uses stable, inexpensive starting materials; avoids toxic reagents like SOCl₂ or chlorosulfuric acid. rsc.org |

| Aqueous Synthesis | Sulfonyl Chloride | Fluoride Source (e.g., KF), Surfactant | Eliminates hazardous organic solvents; utilizes water as a benign medium. digitellinc.com |

These methods provide a toolkit for developing a cost-effective and environmentally friendly manufacturing process for this compound.

Interdisciplinary Applications within Pure Chemistry (e.g., Chemical Probes for Reaction Mechanisms, Not Biological)

The unique properties of the fluorine atom make it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, making it highly sensitive to its local electronic environment. nih.gov These features, which are exploited extensively in biological studies, can be repurposed for applications in pure chemistry to elucidate reaction mechanisms.

This compound could serve as a powerful mechanistic probe in non-biological systems:

Studying Catalyst-Substrate Interactions: By incorporating the molecule into a reaction, the ¹⁹F NMR chemical shift of the sulfonyl fluoride group could provide direct evidence of binding events to a metal catalyst or an organocatalyst. Changes in the chemical shift upon interaction would offer insights into the structure of the catalyst-substrate complex.

Monitoring Reaction Progress: As a fluorine-containing spectator or reactant, the distinct signal of the -SO₂F group in the ¹⁹F NMR spectrum allows for clean, real-time monitoring of reaction kinetics and the formation of intermediates, even in complex mixtures, without the need for separation. rsc.org

Conformational Analysis: The coupling constants between the fluorine atom and adjacent protons or carbons (J_HF, J_CF) are sensitive to dihedral angles and molecular geometry. cas.cn This could be used to study conformational changes in the piperidine ring during a reaction sequence.

By using the sulfonyl fluoride moiety as a spectroscopic reporter, this compound can become a valuable tool for gaining a deeper understanding of fundamental chemical processes. rsc.org

Synergistic Approaches with Photochemistry, Electrochemistry, and Mechanochemistry

The future of chemical synthesis lies not just in using individual advanced techniques, but in combining them synergistically to create novel and efficient reaction pathways. Photochemistry, electrochemistry, and mechanochemistry, often considered "enabling technologies," can be coupled to access new reactivity for molecules like this compound.

A potential synergistic workflow could involve:

Green Synthesis: Produce this compound via a sustainable method like electrochemistry or mechanochemistry , as detailed in section 7.3. nih.govacs.org

Novel Activation: Utilize the synthesized compound in a subsequent photochemical reaction. Under visible-light photocatalysis, the sulfonyl fluoride can be converted into a sulfur(VI) radical. nih.gov

New Bond Formation: This photochemically generated radical can then participate in reactions that are not accessible from the ground-state molecule, such as C-H functionalization or addition to unsaturated systems. acs.orgresearchgate.net

This combination allows for the environmentally benign synthesis of a stable precursor, which is then activated "on-demand" by light to engage in unconventional bond-forming reactions. For example, ethenesulfonyl fluoride (ESF) has been used as a linchpin in decatungstate-catalyzed photochemical C-H functionalization reactions, where radicals generated from substrates like aldehydes or ethers add to the ESF double bond. acs.org A similar strategy could be envisioned where a photochemically generated radical adds to a derivative of this compound, or where the sulfonyl fluoride itself is the radical precursor.

| Method | Transformation / Application | Synergistic Potential for this compound |

|---|---|---|

| Photochemistry | Generation of S(VI) radicals from sulfonyl fluorides; C-H functionalization. nih.govresearchgate.net | Can be used to activate the electrochemically or mechanochemically synthesized compound for novel radical-based ligations. |

| Electrochemistry | Sustainable synthesis from thiols; generation of sulfonyl radicals from sulfonyl hydrazides. nih.govrsc.org | Provides a green entry point for synthesizing the stable precursor, which can then be used in photochemical reactions. |

| Mechanochemistry | Solvent-free synthesis of sulfonyl fluorides. acs.orgacs.org | Offers an alternative sustainable route for precursor synthesis, minimizing environmental impact before subsequent activation steps. |

By leveraging the unique advantages of each of these modern synthetic methods, researchers can develop highly efficient, sustainable, and innovative pathways for both the synthesis and application of this compound.

Q & A

What are the recommended methods for synthesizing 1-Benzylpiperidine-4-sulfonyl fluoride in laboratory settings?

Basic

A common approach involves coupling benzylpiperidine derivatives with sulfonyl fluoride precursors using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or DCM). Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Reaction progress is monitored via TLC or HPLC. For structural confirmation, use H/C NMR and mass spectrometry .

What safety precautions are necessary when handling this compound?

Basic

Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid long-term storage due to potential degradation hazards .

How can researchers confirm the chemical structure and purity of this compound?

Basic

Characterize using H/C NMR to verify proton and carbon environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine ring protons at δ 2.5–3.5 ppm). HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% peak area). Elemental analysis (C, H, N) confirms stoichiometric ratios .

How should researchers address low yields during the coupling reaction involving this compound?

Advanced

Optimize reaction parameters:

- Solvent choice: Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility.

- Temperature: Increase to 50–60°C if room temperature yields are poor.

- Catalyst: Add DMAP or use microwave-assisted synthesis for faster kinetics.

Validate intermediates via LC-MS to identify incomplete reactions or side products .

What strategies can resolve discrepancies between computational predictions and experimental NMR data for derivatives?

Advanced